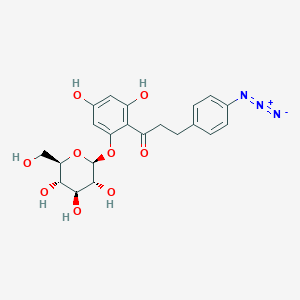
4-Azidophlorizin
Vue d'ensemble
Description
4-Azidophlorhizin (4-AP) is a synthetic compound that has been studied extensively in recent decades due to its potential as an effective therapeutic agent. It is a derivative of the natural product phlorhizin, which is found in the bark of certain species of apple trees. 4-AP has been studied for its ability to modulate the activity of various ion channels, including voltage-gated sodium channels, potassium channels, and calcium channels. It has also been shown to have neuroprotective and anticonvulsant properties, as well as potential applications in the treatment of neurodegenerative diseases and stroke.
Applications De Recherche Scientifique
Nouvelle Stratégie : L’inhibition de la GGPPS par la 4-Azidophlorizin représente une nouvelle stratégie thérapeutique pour le traitement de la NAFLD .
Prénylation et fonction des protéines
La prénylation est une modification post-traductionnelle cruciale pour la fonction des protéines. La GGPPS joue un rôle clé dans la prénylation en fournissant du diphosphate de géranylgéranyle (GGPP), qui est essentiel pour attacher les groupements lipidiques aux protéines. L’inhibition de la GGPPS par la this compound affecte la prénylation des protéines, ce qui pourrait influencer les processus cellulaires .
Propriétés antivirales
Bien que la recherche soit en cours, certaines études suggèrent que la this compound pourrait présenter une activité antivirale. Son impact sur la réplication virale et les fonctions des cellules hôtes mérite d’être étudié plus avant .
Recherche sur le cancer
Compte tenu du rôle de la prénylation dans la signalisation des cellules cancéreuses, l’inhibition de la GGPPS par la this compound pourrait avoir des implications en thérapie anticancéreuse. Les chercheurs explorent ses effets sur la croissance et la métastase des cellules cancéreuses .
Troubles neurologiques
La prénylation est essentielle à la fonction neuronale. L’étude de l’impact de la this compound sur les maladies neurodégénératives, telles que la maladie d’Alzheimer et la maladie de Parkinson, pourrait révéler de nouvelles voies thérapeutiques .
Santé cardiovasculaire
L’inhibition de la GGPPS affecte les cellules musculaires lisses vasculaires et la fonction endothéliale. Le rôle potentiel de la this compound dans la santé cardiovasculaire mérite d’être étudié plus avant .
En résumé, la this compound est un composé prometteur aux applications multiples dans le traitement de la NAFLD, la prénylation des protéines, la recherche antivirale, le cancer, la neurologie et la santé cardiovasculaire. Les chercheurs continuent d’explorer ses effets divers, ce qui en fait un domaine d’étude passionnant dans le domaine de la pharmacologie et de la biologie moléculaire . N’hésitez pas à nous poser des questions si vous souhaitez obtenir plus d’informations !
Mécanisme D'action
Target of Action
The primary target of 4-Azidophlorizin is Geranylgeranyl Diphosphate Synthase (GGPPS) . GGPPS is a potential therapeutic target for the treatment of non-alcoholic fatty liver disease (NAFLD) . It plays a crucial role in the biosynthesis of isoprenoid chains, which are essential for various cellular functions.
Mode of Action
This compound interacts with GGPPS and promotes its degradation via the ubiquitin-proteasome pathway . This interaction inhibits the accumulation of lipids in primary hepatocytes and decreases lipogenic gene expression .
Biochemical Pathways
The action of this compound affects the lipid metabolism pathway . By promoting the degradation of GGPPS, it inhibits lipid accumulation and decreases the expression of lipogenic genes . This leads to a reduction in hepatic lipid overload, a characteristic feature of NAFLD .
Result of Action
Pharmacological studies have shown that this compound can attenuate hepatic steatosis and improve liver injury in high-fat diet-induced mice . This indicates that the compound has a significant therapeutic effect on NAFLD .
Action Environment
It’s worth noting that the compound has been shown to be effective in vivo, suggesting it can function effectively within the complex environment of a living organism .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Azidophlorizin interacts with various enzymes and proteins. It promotes the degradation of geranylgeranyl diphosphate synthase via the ubiquitin-proteasome pathway . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In vitro, it inhibits the accumulation of lipids in primary hepatocytes and decreases lipogenic gene expression through geranylgeranyl diphosphate synthase . This demonstrates its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with geranylgeranyl diphosphate synthase. It promotes the degradation of this enzyme via the ubiquitin-proteasome pathway . This leads to changes in gene expression and impacts the accumulation of lipids in primary hepatocytes .
Dosage Effects in Animal Models
In pharmacological studies, this compound has been shown to attenuate hepatic steatosis and improve liver injury in high-fat diet-induced mice . The effects of the product vary with different dosages, but specific threshold effects or toxic or adverse effects at high doses are not reported in the current literature.
Metabolic Pathways
This compound is involved in the metabolic pathway of geranylgeranyl diphosphate synthase . It promotes the degradation of this enzyme, which can lead to effects on metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
3-(4-azidophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O9/c22-24-23-11-4-1-10(2-5-11)3-6-13(27)17-14(28)7-12(26)8-15(17)32-21-20(31)19(30)18(29)16(9-25)33-21/h1-2,4-5,7-8,16,18-21,25-26,28-31H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCDEMZKQHNYNE-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229761 | |
| Record name | 4-Azidophlorhizin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79541-46-1 | |
| Record name | 4-Azidophlorhizin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079541461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidophlorhizin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 4-Azidophlorizin interact with its target, and what are the downstream effects?
A1: this compound acts as a high-affinity probe for the sodium/glucose cotransporter (SGLT), particularly SGLT1 and SGLT2, which are primarily found in the small intestine and kidneys, respectively. [, , ] Upon UV irradiation, the azide group in 4-AZ becomes reactive and forms a covalent bond with the transporter protein. This irreversible binding inhibits glucose transport across cell membranes. [, ] The downstream effects of this inhibition can vary depending on the context but often include reduced glucose uptake and altered cellular metabolism. [, ]
Q2: Can you elaborate on the research highlighting this compound's potential therapeutic benefit in fatty liver disease?
A3: A study demonstrated that this compound could alleviate hepatic steatosis, a condition characterized by fat accumulation in the liver. [] The research revealed that 4-AZ promotes the degradation of geranylgeranyl diphosphate synthase (GGPPS) via the ubiquitin-proteasome pathway. [] GGPPS plays a crucial role in lipid synthesis, and its degradation by 4-AZ resulted in reduced lipid accumulation in both in vitro and in vivo models of fatty liver disease. [] This finding suggests a potential therapeutic application of 4-AZ in treating fatty liver disease.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



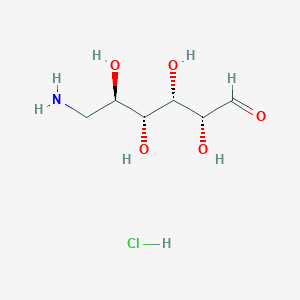

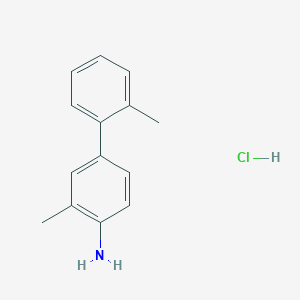

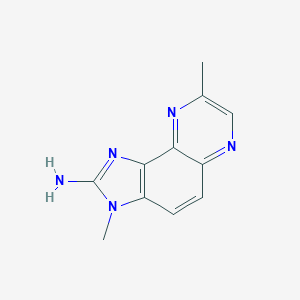
![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)



![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)
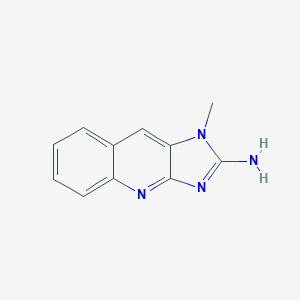
![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)